诺凯里特林

描述

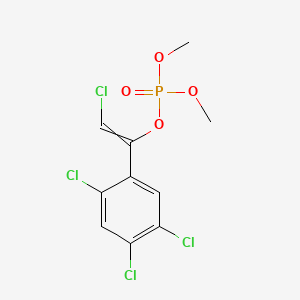

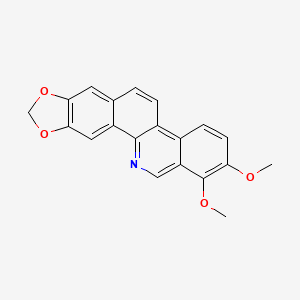

Norchelerythrine is a tertiary benzo[c]phenanthridine alkaloid found in certain plant species, including those in the Papaveraceae, Fumariaceae, and Rutaceae families . This compound is known for its antibacterial properties and has been isolated from plants such as Zanthoxylum capense . It exhibits inhibitory activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

科学研究应用

Norchelerythrine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of benzo[c]phenanthridine alkaloids.

Biology: Its antibacterial properties make it a subject of interest in microbiological research.

Industry: Its antibacterial activity is being explored for use in developing new antimicrobial agents.

准备方法

Synthetic Routes and Reaction Conditions: Norchelerythrine can be synthesized through palladium-catalyzed aryl-aryl coupling reactions. The process involves the internal aryl-aryl coupling of halo amides protected by a methoxymethyl group with a palladium reagent, followed by reduction with lithium aluminium hydride and treatment with hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for norchelerythrine are not well-documented, the synthetic route mentioned above provides a basis for potential large-scale production. The use of palladium-catalyzed reactions and subsequent reduction steps are common in industrial organic synthesis.

化学反应分析

Types of Reactions: Norchelerythrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure, as seen in its synthesis.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminium hydride is used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield simpler structures.

作用机制

Norchelerythrine exerts its effects primarily through its interaction with bacterial cell walls and membranes. It disrupts the integrity of these structures, leading to bacterial cell death . Additionally, it has been shown to inhibit protein kinase C, which plays a role in various cellular processes .

相似化合物的比较

Chelerythrine: A closely related benzo[c]phenanthridine alkaloid with similar antibacterial and anticancer properties.

Norsanguinarine: Another tertiary benzo[c]phenanthridine alkaloid with weak basicity, found in similar plant species.

Uniqueness: Its ability to disrupt bacterial cell walls and inhibit protein kinase C distinguishes it from other similar compounds .

属性

IUPAC Name |

1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUNQXPMULKFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219044 | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6900-99-8 | |

| Record name | Norchelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6900-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of norchelerythrine?

A1: While the exact mechanism of action is still under investigation, research suggests that norchelerythrine exhibits its biological activities by interacting with various molecular targets, including DNA, enzymes like α-glucosidase and α-amylase [, ], and potentially other cellular components.

Q2: How does norchelerythrine interact with DNA?

A2: Norchelerythrine can intercalate into DNA, meaning it inserts itself between the base pairs of the DNA helix []. This interaction can interfere with DNA replication and transcription, ultimately affecting cell growth and proliferation.

Q3: What are the downstream effects of norchelerythrine's interaction with α-glucosidase and α-amylase?

A3: Norchelerythrine demonstrates mixed inhibition against both α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and absorption []. By inhibiting these enzymes, norchelerythrine could potentially modulate blood glucose levels.

Q4: What is the molecular formula and weight of norchelerythrine?

A4: The molecular formula of norchelerythrine is C19H14NO4+, and its molecular weight is 316.32 g/mol.

Q5: What spectroscopic data are available for norchelerythrine?

A5: Norchelerythrine has been extensively studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ] and Mass Spectrometry (MS) [, , ]. These studies have provided valuable insights into its structural elucidation and characterization.

Q6: Is there information available on the material compatibility of norchelerythrine?

A6: The provided research primarily focuses on the isolation, structural characterization, and biological evaluation of norchelerythrine. Specific information regarding its material compatibility is not available in these studies.

Q7: What is known about the stability of norchelerythrine under various conditions?

A7: Limited information is available on the stability of norchelerythrine under various conditions. Further research is required to comprehensively evaluate its stability profile.

Q8: Does norchelerythrine possess any known catalytic properties?

A8: The current research primarily focuses on the biological activities of norchelerythrine. There is no evidence to suggest it possesses inherent catalytic properties.

Q9: Have there been any computational studies on norchelerythrine?

A9: Yes, computational studies have been conducted to investigate the NMR chemical shifts of norchelerythrine [, ]. These studies employed theoretical calculations to predict and understand its spectroscopic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B1205840.png)

![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)

![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)